1-(1H-Indol-3-yl)butan-1-one
Overview
Description
1-(1H-Indol-3-yl)butan-1-one is an organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is a common structural motif in many biologically active molecules, including neurotransmitters, hormones, and alkaloids .
Mechanism of Action
Target of Action
1-(1H-Indol-3-yl)butan-1-one, an indole derivative, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound’s primary targets could be a wide range of proteins or enzymes involved in these biological processes.
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes in the biological activities of these targets . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A . This suggests that this compound could interact with its targets in a similar manner, leading to changes in their biological activities.
Biochemical Pathways
Indole derivatives are known to affect various biological pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to have antiviral activity, suggesting that they could affect the viral replication pathway . Similarly, this compound could affect various biochemical pathways, leading to downstream effects such as inhibition of viral replication or other biological processes.
Pharmacokinetics
The compound’s molecular weight, as reported, is 187238 , which is within the optimal range for drug-like molecules, suggesting it could have favorable ADME properties
Result of Action
Given the broad-spectrum biological activities of indole derivatives , it is likely that the compound could have various molecular and cellular effects depending on the specific targets and pathways it affects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, some reactions involving indole derivatives have been reported to proceed efficiently under neat conditions This suggests that the compound’s action could be influenced by factors such as temperature, pH, and the presence of other substances
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as 1-(1H-Indol-3-yl)butan-1-one, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules. Specific interactions of this compound with these biomolecules have not been reported yet.
Cellular Effects
Indole derivatives have been reported to have a wide range of effects on cells, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Indole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Indole itself is known to be involved in the metabolism of tryptophan, an essential amino acid .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1H-Indol-3-yl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of indole with butanone under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of advanced catalysts and purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-(1H-Indol-3-yl)butan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid, while reduction may produce 1-(1H-Indol-3-yl)butanol .
Scientific Research Applications
1-(1H-Indol-3-yl)butan-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in studies related to cell signaling and neurotransmission due to its structural similarity to serotonin.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial activities, is ongoing.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and dyes
Comparison with Similar Compounds
1-(1H-Indol-3-yl)ethanone: Similar structure but with a shorter carbon chain.
1-(1H-Indol-3-yl)propan-1-one: Similar structure but with a different carbon chain length.
Indole-3-acetic acid: A naturally occurring plant hormone with a carboxylic acid group instead of a ketone.
Uniqueness: 1-(1H-Indol-3-yl)butan-1-one is unique due to its specific carbon chain length and functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(1H-indol-3-yl)butan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO/c1-2-5-12(14)10-8-13-11-7-4-3-6-9(10)11/h3-4,6-8,13H,2,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSCIKJSJRJTMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CNC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60177106 | |
Record name | 1-(1H-Indol-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22582-67-8 | |
Record name | 1-(1H-Indol-3-yl)-1-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22582-67-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Indol-3-yl)butan-1-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022582678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 22582-67-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82297 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-(1H-Indol-3-yl)butan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60177106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-indol-3-yl)butan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.988 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.